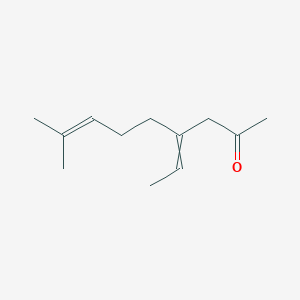![molecular formula C33H48O B14568873 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one CAS No. 61314-26-9](/img/structure/B14568873.png)
1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of fluorenone derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl group, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated fluorenyl derivatives.
Scientific Research Applications
1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may interact with enzymes and receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
- 1-[7-(5-Butylnonyl)-9H-fluoren-2-yl]pentan-1-one
- 1-[7-(5-Butyldecyl)-9H-fluoren-2-yl]pentan-1-one
Comparison: Compared to similar compounds, 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one exhibits unique properties due to the length and branching of its alkyl chain. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research applications.
Properties
CAS No. |
61314-26-9 |
|---|---|
Molecular Formula |
C33H48O |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-[7-(5-butylundecyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C33H48O/c1-4-7-10-11-15-26(14-8-5-2)16-12-13-17-27-19-21-31-29(23-27)25-30-24-28(20-22-32(30)31)33(34)18-9-6-3/h19-24,26H,4-18,25H2,1-3H3 |
InChI Key |
GMUBVUABBWRXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


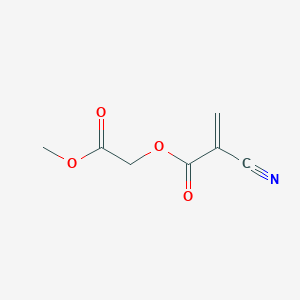
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
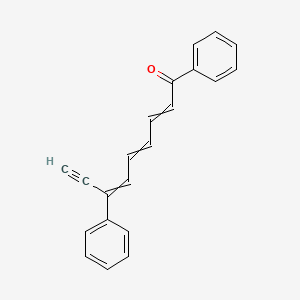
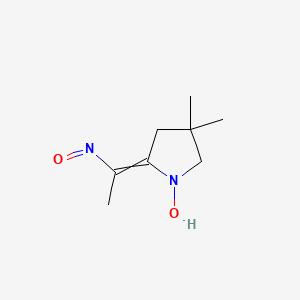
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
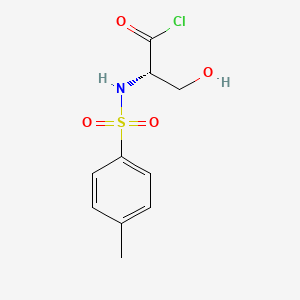
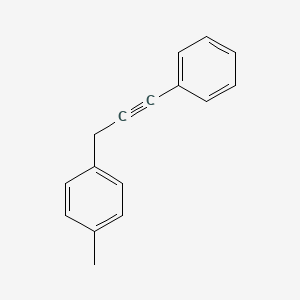
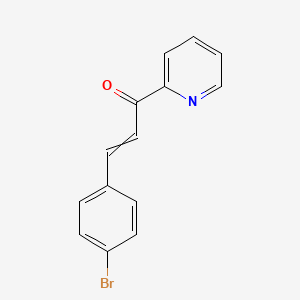
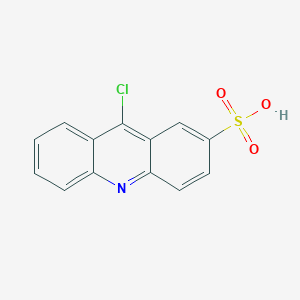
![1-[4-(Diphenylphosphanyl)phenyl]piperidine](/img/structure/B14568848.png)
![5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14568853.png)
